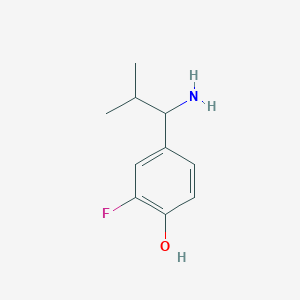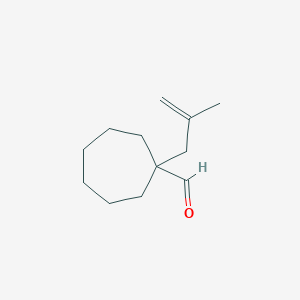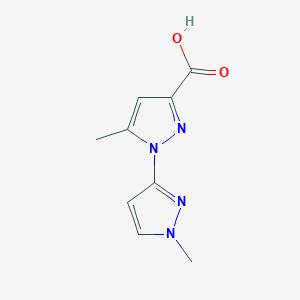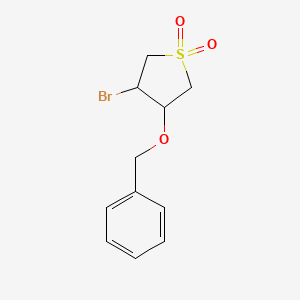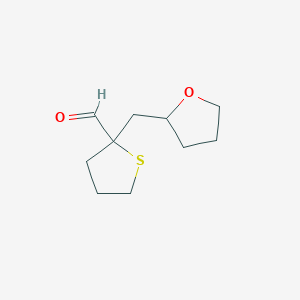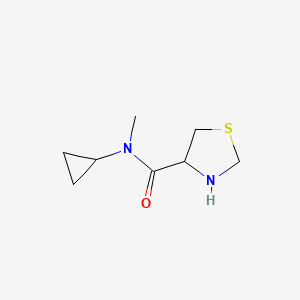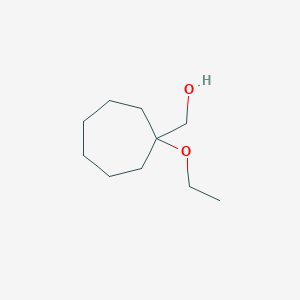
(1-Ethoxycycloheptyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxycycloheptyl)methanol is an organic compound belonging to the class of alcohols It features a cycloheptyl ring substituted with an ethoxy group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycycloheptyl)methanol typically involves the reaction of cycloheptanone with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction conditions include:
Reactants: Cycloheptanone, ethyl alcohol
Catalyst: Strong acid (e.g., sulfuric acid)
Temperature: Moderate to high temperatures (50-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Ethoxycycloheptyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of cycloheptane.
Substitution: Formation of various substituted cycloheptyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxycycloheptyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Ethoxycycloheptyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanol: Similar structure but lacks the ethoxy group.
Cycloheptanone: Contains a ketone group instead of the hydroxyl group.
Ethoxycyclohexanol: Similar structure but with a six-membered ring.
Uniqueness: (1-Ethoxycycloheptyl)methanol is unique due to the presence of both an ethoxy group and a hydroxyl group on a seven-membered ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1-ethoxycycloheptyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-2-12-10(9-11)7-5-3-4-6-8-10/h11H,2-9H2,1H3 |
InChI-Schlüssel |
YUSPSPANCPGQNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


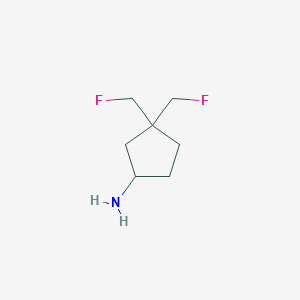
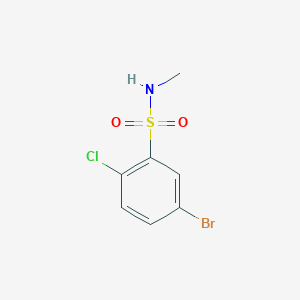
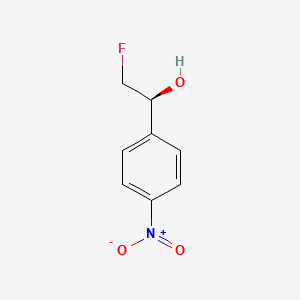
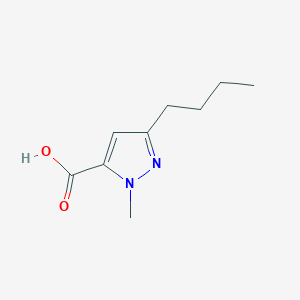
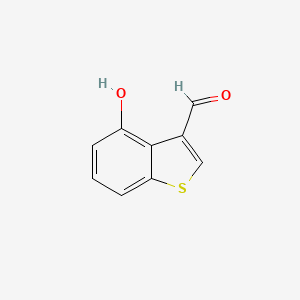
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
